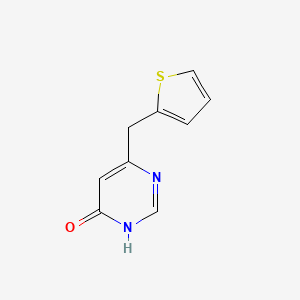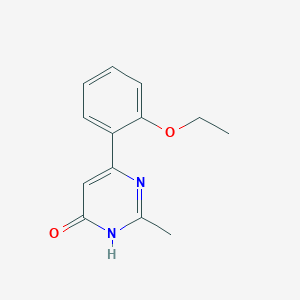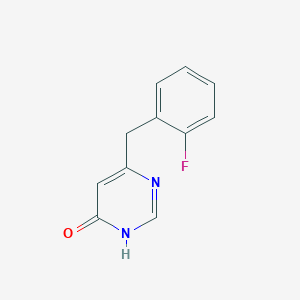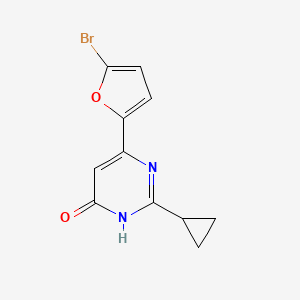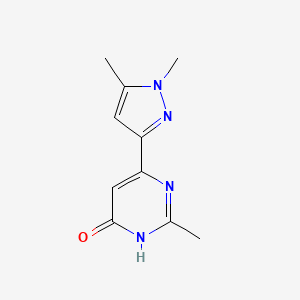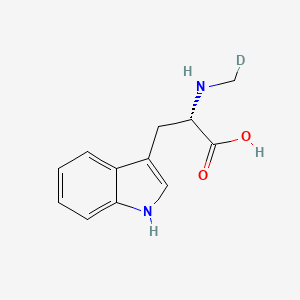
n-Methyl-d-tryptophan
Vue d'ensemble
Description
n-Methyl-d-tryptophan is an indoleamine 2,3-dioxygenase (IDO) inhibitor . It disrupts tryptophan catabolism and enhances the antitumor and antiviral immunoresponses of CD8+ T-cells in vitro . It also reduces tumor volume in mice with xenografts overexpressing IDO .
Synthesis Analysis
The synthesis of n-Methyl-d-tryptophan involves several steps, including the Pictet-Spengler reaction of tryptophan esters with aldehydes . It’s also used in the synthesis of 1-substituted indolactam precursors .
Molecular Structure Analysis
The molecular formula of n-Methyl-d-tryptophan is C12H14N2O2 . Its molecular weight is 218.25 g/mol . The structure includes an indole ring attached to a propanoic acid group .
Chemical Reactions Analysis
Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Physical And Chemical Properties Analysis
n-Methyl-d-tryptophan is a solid substance . Its melting point is between 242-245 °C . It’s soluble in water and has a specific optical rotation of [α]22/D +12.4°, c = 2 in acetic acid .
Applications De Recherche Scientifique
Inhibition of Indoleamine 2,3-Dioxygenase in Cancer
- Indoleamine-2,3-Dioxygenase (IDO) Inhibition in Cancer Cells: n-Methyl-d-tryptophan, specifically 1-methyl-D-tryptophan (1-D-MT), is used in clinical trials for inhibiting IDO-mediated tumor immune escape. IDO expression in tumors contributes to immunosuppression by degrading tryptophan and accumulating immunosuppressive metabolites. However, 1-D-MT paradoxically inhibited T-cell proliferation and increased kynurenine production in cancer cells, suggesting transcriptional effects that may promote anti-tumor immune escape (Opitz et al., 2011).
- Stereospecific Effects on Tumor Responses: Different stereoisomers of 1-methyl-tryptophan exhibit cell type-specific variations in inhibiting IDO activity. The D isomer was more effective in reversing suppression of T cells by IDO-expressing dendritic cells and showed higher efficacy as an anticancer agent in mouse models. This finding supports the potential of D-1-methyl-tryptophan in human trials for enhancing antitumor immunity (Hou et al., 2007).
Neurological and Neuropsychiatric Applications
- Brain Serotonergic System Studies: α-Methyl-l-tryptophan (α-MTrp) is used for determining brain serotonin synthesis rates. Labeled α-MTrp is useful in tracing serotonin synthesis in conjunction with positron emission tomography in animals and humans, aiding research in normal control of serotonin synthesis and its alteration by drugs (Diksic & Young, 2001).
Pharmacokinetic Imaging and Immunotherapy
- Pharmacokinetic Imaging of Immune Checkpoint Inhibitor: Novel radioprobes developed from 1-N-11C-methyl-l- and -d-tryptophan enable pharmacokinetic imaging to delineate the distribution and action of the checkpoint inhibitor 1-Methyl-tryptophan in vivo. This facilitates the understanding of antitumor potential of the two stereoisomers (Xie et al., 2015).
Miscellaneous Applications
Role in Tryptophan Metabolism and Health Benefits
The metabolism of tryptophan and its derivatives, including n-Methyl-d-tryptophan, is significant in various health conditions such as autism, cardiovascular diseases, and depression. Understanding the metabolism of tryptophan derivatives offers potential therapeutic applications (Friedman, 2018).
Tryptophan Catabolism as a Pharmacological Target
Enzymes involved in the metabolism of tryptophan, such as those interacting with n-Methyl-d-tryptophan, are potential therapeutic targets in neurological, metabolic, and psychiatric disorders (Modoux et al., 2020).
Orientations Futures
Research on n-Methyl-d-tryptophan and its role in the brain is ongoing . Future studies may focus on brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies .
Propriétés
IUPAC Name |
(2S)-2-(deuteriomethylamino)-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16)/t11-/m0/s1/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCIKBSVHDNIDH-YUGCEPSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(deuteriomethylamino)-3-(1H-indol-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



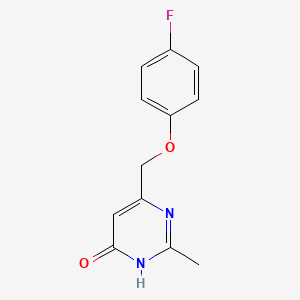
![3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1493725.png)
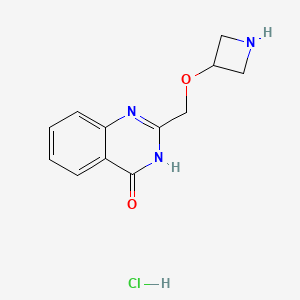
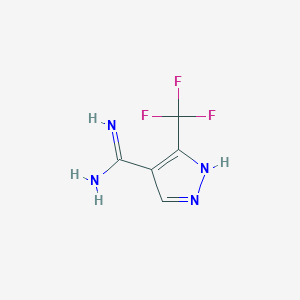
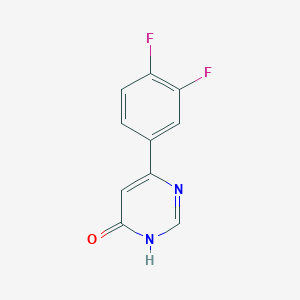
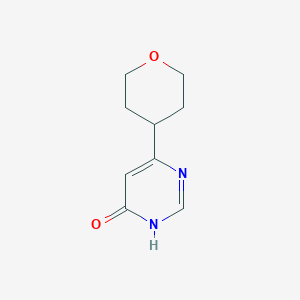
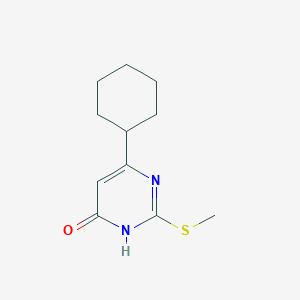
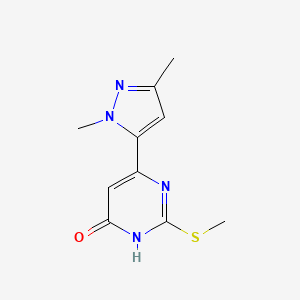
![2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493736.png)
